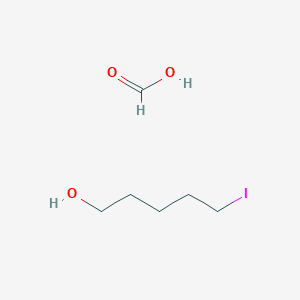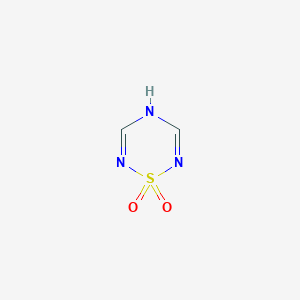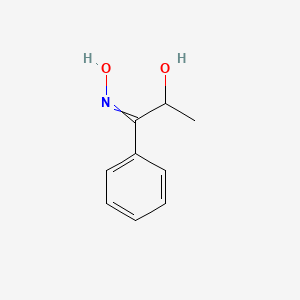![molecular formula C8H11N3O2 B14364060 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one CAS No. 91097-21-1](/img/structure/B14364060.png)
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is a compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group at the 4th position and an ethenyloxyethyl group at the 1st position of the pyrimidinone ring. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-2-chloropyrimidine with 2-(ethenyloxy)ethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethenyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyloxyethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Uniqueness
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike cytosine, thymine, and uracil, this compound has an ethenyloxyethyl group, which can enhance its solubility and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91097-21-1 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
4-amino-1-(2-ethenoxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-6-5-11-4-3-7(9)10-8(11)12/h2-4H,1,5-6H2,(H2,9,10,12) |
Clave InChI |
HJUCNQXPYZYPSY-UHFFFAOYSA-N |
SMILES canónico |
C=COCCN1C=CC(=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
mercury](/img/structure/B14364020.png)



![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)


![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)

